molecular formula C22H20O6 B2788371 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate CAS No. 202914-35-0

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B2788371
CAS No.: 202914-35-0
M. Wt: 380.396
InChI Key: CQJGDYZEMIGJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a benzodioxepin ring fused to a chromen-4-one core, with additional methyl and acetate substituents. The benzodioxepin moiety (a seven-membered oxygen-containing heterocycle) contributes to its lipophilicity, while the chromen-4-one scaffold (a bicyclic system with a ketone group) is associated with diverse biological activities, including anti-inflammatory and enzyme-inhibitory properties. The acetate group at position 7 enhances solubility in polar solvents, distinguishing it from non-acetylated analogs.

Properties

IUPAC Name

[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,8-dimethyl-4-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O6/c1-12-17(28-14(3)23)8-6-16-21(24)20(13(2)27-22(12)16)15-5-7-18-19(11-15)26-10-4-9-25-18/h5-8,11H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJGDYZEMIGJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC4=C(C=C3)OCCCO4)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C22H22O4
  • Molecular Weight : 366.418 g/mol
  • CAS Number : 127264-07-7

This structure includes a chromenone moiety fused with a benzo[b][1,4]dioxepin scaffold, which may contribute to its biological activity.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant activity. The presence of the dioxepin moiety is particularly significant as it may enhance the electron-donating ability of the compound, thus scavenging free radicals and reducing oxidative stress in biological systems.

Anticancer Activity

Preliminary research suggests that compounds with chromenone structures can induce apoptosis in cancer cells. The proposed mechanism involves the modulation of signaling pathways related to cell survival and death. For instance, studies have shown that some chromenones inhibit the activity of Glycogen Synthase Kinase 3 Beta (GSK-3β), a target implicated in various cancers. The inhibition of GSK-3β leads to increased levels of β-catenin and subsequent activation of Wnt signaling pathways, promoting cancer cell proliferation .

Neuroprotective Effects

The neuroprotective potential of similar compounds has been explored in models of neurodegenerative diseases. It is suggested that these compounds can inhibit neuroinflammation and protect neuronal cells from apoptosis. The exact neuroprotective mechanisms remain to be fully elucidated for this specific compound.

In Vitro Studies

A recent study focused on a related compound demonstrated significant inhibition of GSK-3β with an IC50 value of 1.6 μM in neuroblastoma cells. This finding underscores the potential for similar compounds to affect GSK-3β activity positively . Further investigations into this compound could yield insights into its specific effects on GSK-3β.

Structure Activity Relationship (SAR)

The biological activity of chromenones often correlates with their structural features. For example:

Structural FeatureBiological Activity
Hydroxyl GroupsIncreased antioxidant activity
Methyl SubstituentsEnhanced anti-inflammatory effects
Dioxepin MoietyPotential anticancer properties

These relationships can guide future synthesis and modification efforts to optimize biological activity.

Scientific Research Applications

Medicinal Chemistry

Antihistaminic Activity
This compound is structurally related to known antihistamines, which are used to treat allergic reactions. Its interactions with G protein-coupled receptors (GPCRs), particularly the histamine H1 receptor, have been studied extensively. Research indicates that modifications in its structure can enhance binding affinity and selectivity towards these receptors, potentially leading to the development of new antihistaminic agents .

Antioxidant Properties
Studies have demonstrated that derivatives of the compound exhibit significant antioxidant activity. This is particularly relevant in mitigating oxidative stress-related diseases. The mechanism involves the donation of electrons to stabilize free radicals, thereby preventing cellular damage .

Photopharmacology

Photoswitchable Compounds
The compound has been investigated for its potential as a photoswitchable ligand. This application allows for the precise control of drug activity through light exposure, which can enhance therapeutic efficacy while minimizing side effects. The ability to toggle between active and inactive states makes it a candidate for targeted drug delivery systems .

Synthetic Organic Chemistry

Building Block in Synthesis
Due to its complex structure, this compound serves as a valuable building block in synthetic organic chemistry. It can be utilized in the synthesis of other biologically active molecules and can facilitate the development of new therapeutic agents by allowing chemists to explore various structural modifications .

Case Study 1: Antihistaminic Development

A study focusing on the structure-activity relationship (SAR) of similar compounds showed that modifications at specific positions on the chromenyl ring significantly affected their affinity for histamine receptors. Compounds with enhanced binding properties were synthesized based on this lead, demonstrating improved efficacy in preclinical models .

Case Study 2: Antioxidant Activity Evaluation

In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) indicated that derivatives of this compound displayed strong radical scavenging activity. The results suggested that electron-donating groups on the chromenyl moiety were crucial for enhancing antioxidant capacity, paving the way for further investigation into their potential health benefits .

Comparison with Similar Compounds

Research Findings and Implications

While direct studies on the target compound are absent in the provided evidence, inferences can be drawn:

Synthetic Utility : Derivatives like 3,4-dihydro-2H-1,5-benzodioxepin-7-amine () are intermediates in medicinal chemistry, indicating routes for derivatizing the target compound .

Structural Versatility: The combination of benzodioxepin and chromenone scaffolds offers a template for designing dual-target inhibitors, leveraging both lipophilic and polar domains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate?

  • Methodology :

  • Step 1 : Synthesize the chromenone core via cyclization of substituted salicylic acid derivatives under acidic conditions (e.g., using sulfuric acid or polyphosphoric acid) .
  • Step 2 : Introduce the benzo[b][1,4]dioxepin moiety through nucleophilic substitution or coupling reactions. For example, use Suzuki-Miyaura coupling with a boronic ester derivative of 3,4-dihydro-2H-benzo[b][1,4]dioxepin .
  • Step 3 : Acetylate the hydroxyl group at the 7-position using acetic anhydride in the presence of a base (e.g., pyridine or DMAP) .
  • Key techniques : Monitor reaction progress via TLC and purify intermediates using column chromatography. Validate purity via HPLC (>98%) and structural confirmation via 1H^1H-/13C^{13}C-NMR .

Q. How can the structural features of this compound be characterized to confirm its identity?

  • Methodology :

  • Spectroscopic analysis :
  • 1H^1H-NMR: Identify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 1.2–2.5 ppm), and acetate signals (δ 2.0–2.3 ppm) .
  • IR spectroscopy: Confirm ester carbonyl (C=O) stretching (~1740 cm1^{-1}) and chromenone carbonyl (C=O) (~1660 cm1^{-1}) .
  • Mass spectrometry : Use HRMS (High-Resolution Mass Spectrometry) to verify molecular ion peaks and fragmentation patterns .
  • Thermal analysis : DSC and TGA to assess melting point stability and decomposition profiles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the coupling of the chromenone and benzodioxepin moieties?

  • Methodology :

  • Design of Experiments (DoE) : Vary parameters such as catalyst loading (e.g., Pd(PPh3_3)4_4), solvent polarity (toluene vs. DMF), and temperature (80–120°C). Use response surface modeling to identify optimal conditions .
  • Kinetic studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect intermediates and adjust reaction time .
  • Contradiction resolution : If low yields persist, explore alternative coupling strategies (e.g., Buchwald-Hartwig amination for nitrogen-containing analogs) .

Q. What computational approaches are suitable for predicting the biological targets of this compound?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to screen against protein databases (e.g., kinases, GPCRs). Focus on the chromenone core’s interaction with ATP-binding pockets .
  • MD simulations : Perform 100-ns simulations to assess binding stability and conformational changes in target proteins .
  • Validation : Compare computational predictions with experimental binding assays (e.g., SPR or ITC) .

Q. How can contradictory spectral data (e.g., unexpected 1H^1H-NMR shifts) be resolved during characterization?

  • Methodology :

  • Dynamic effects : Investigate tautomerism or rotameric equilibria using variable-temperature NMR .
  • Impurity analysis : Use LC-MS to detect byproducts (e.g., unacetylated intermediates or oxidation products) .
  • Crystallography : Grow single crystals for X-ray diffraction to resolve ambiguous structural assignments .

Q. What strategies can be employed to study the compound’s stability under physiological conditions?

  • Methodology :

  • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. Compare ester hydrolysis rates with control compounds .
  • Metabolic profiling : Use liver microsomes or S9 fractions to identify phase I/II metabolites .
  • Oxidative stress tests : Expose to H2 _2O2_2 or cytochrome P450 enzymes to assess susceptibility to oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.